Enhanced Lipophilicity (LogP 4.67) Versus Non-Chlorinated, Non-Methylated Analog for Membrane Penetration-Dependent Assays
The target compound exhibits a calculated LogP of 4.67 [1], reflecting the combined lipophilic contributions of the 5-chloro, 3-methyl, and 4-methoxyphenyl ester substituents. In comparison, the non-chlorinated, non-methylated analog 4-methoxyphenyl 1-benzofuran-2-carboxylate (CAS 304889-50-7, C16H12O4, MW 268.26 Da) lacks both the chlorine atom and the methyl group, resulting in a substantially lower computed LogP of approximately 3.5 . The +1.17 LogP unit increase corresponds to an approximately 15-fold higher theoretical octanol-water partition coefficient for the target compound, predicting superior passive membrane permeability. This differentiation is critical for cellular assays requiring intracellular target engagement and for optimizing blood-brain barrier penetration in CNS-targeted screening cascades [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.67 (C17H13ClO4, MW 317 Da) [1] |
| Comparator Or Baseline | 4-Methoxyphenyl 1-benzofuran-2-carboxylate (CAS 304889-50-7): LogP ≈ 3.5 (C16H12O4, MW 268.26 Da) |
| Quantified Difference | ΔLogP ≈ +1.17; ~15-fold higher theoretical partitioning for target compound |
| Conditions | In silico calculation using atom-based LogP prediction algorithm as reported on authoritative chemical databases [1] |
Why This Matters
The ~15-fold higher theoretical membrane partitioning directly informs compound selection for cell-based phenotypic screens or target-based assays where intracellular concentration is a determinant of apparent potency.
- [1] Chemspace. 4-Methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate (CSSS00026752043). CAS: 714261-39-9; MFCD05998403; Properties: LogP 4.67. Available at: https://chem-space.com/CSSS00026752043-783A1E View Source
